An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzoic Acid
An In-depth Technical Guide to 2-Fluoro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid with significant applications in materials science and as a building block in the synthesis of pharmacologically active molecules. This document details its chemical and physical properties, provides a detailed hypothetical synthesis protocol, and explores its known applications.
Core Properties and Identification
2-Fluoro-4-hydroxybenzoic acid is a para-hydroxybenzoic acid derivative with a fluorine atom at the ortho-position relative to the carboxylic acid group.[1] This substitution pattern imparts unique chemical characteristics and reactivity.
Chemical and Physical Properties
A summary of the key quantitative data for 2-Fluoro-4-hydroxybenzoic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 65145-13-3 | [1][2] |
| Molecular Formula | C₇H₅FO₃ | [3][4] |
| Molecular Weight | 156.11 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 200 - 202 °C | [1] |
| Purity | >98% | [1] |
| SMILES String | Oc1ccc(C(O)=O)c(F)c1 | [4] |
| InChI Key | NXWTWYULZRDBSA-UHFFFAOYSA-N | [3][4] |
Synthesis Protocol
Hypothetical Experimental Protocol for the Synthesis of 2-Fluoro-4-hydroxybenzoic Acid
This protocol is based on the established synthesis of a similar compound and is presented as a detailed guide for researchers.
Materials:
-
3-Fluoro-4-methoxybenzoic acid
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Hydrobromic acid (48%)
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Anhydrous Sodium Sulfate
-
Dichloromethane
-
Deionized Water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
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Büchner funnel and filter paper
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pH paper or meter
Procedure:
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Demethylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-4-methoxybenzoic acid in 48% hydrobromic acid.
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Reflux: Heat the mixture to reflux (approximately 124-126 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. A solid precipitate of 2-Fluoro-4-hydroxybenzoic acid should form.
-
Isolation: Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water to remove any remaining hydrobromic acid.
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Extraction (optional): For improved purity, the filtrate can be extracted with dichloromethane. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.
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Drying: Dry the isolated solid under vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis of 2-Fluoro-4-hydroxybenzoic acid.
Caption: A workflow diagram illustrating the key steps for the synthesis of 2-Fluoro-4-hydroxybenzoic Acid.
Applications in Research and Development
2-Fluoro-4-hydroxybenzoic acid serves as a versatile building block in various fields, primarily in the synthesis of liquid crystals and as a component in the development of novel immunoadjuvants.
Liquid Crystal Synthesis
The specific orientation of the carboxylic acid and hydroxyl groups in 2-Fluoro-4-hydroxybenzoic acid makes it a suitable precursor for the synthesis of mesogens used in liquid crystals.[1] The ortho-fluorine substitution can influence the phase behavior of the resulting liquid crystal.[1]
Immunoadjuvant Synthesis
In the field of cancer immunotherapy, 2-Fluoro-4-hydroxybenzoic acid is utilized in the synthesis of immunoadjuvants.[1] These are substances that enhance the immune response to an antigen. The synthesis involves the nucleophilic substitution of the deprotonated phenoxide of 2-fluoro-4-hydroxybenzoic acid onto a polyphosphazene backbone following a ring-opening polymerization of hexachlorocyclotriphosphazene.[1]
Logical Relationship in Immunoadjuvant Synthesis
The diagram below outlines the logical steps involved in the synthesis of a polyphosphazene-based immunoadjuvant using 2-Fluoro-4-hydroxybenzoic acid.
Caption: Logical flow of the synthesis of a polyphosphazene immunoadjuvant incorporating 2-Fluoro-4-hydroxybenzoic Acid.
Safety and Handling
It is important to handle 2-Fluoro-4-hydroxybenzoic acid with appropriate safety precautions. The compound is a solid, and care should be taken to avoid inhalation of dust. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Fluoro-4-hydroxybenzoic acid is a valuable chemical intermediate with established and potential applications in materials science and drug discovery. Its unique structural features, arising from the specific placement of the fluorine, hydroxyl, and carboxylic acid groups, make it a versatile building block for the synthesis of complex molecules with tailored properties. This guide provides a foundational understanding of its properties, a practical (though hypothetical) synthesis route, and key applications to aid researchers and scientists in their work with this compound.
References
- 1. ossila.com [ossila.com]
- 2. 2-Fluoro-4-hydroxybenzoic Acid | C7H5FO3 | CID 2783398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-4-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]
- 4. 2-Fluoro-4-hydroxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
